Methane-d, trifluoro-
Description
Properties
IUPAC Name |
deuterio(trifluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3/c2-1(3)4/h1H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWGBQVDMORPB-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204379 | |
| Record name | Methane-d, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.020 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-22-5 | |
| Record name | Methane-d, trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane-d, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane-d, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination and Halogen Exchange Routes
One classical approach to prepare trifluoromethyl compounds, including methane-d, trifluoro-, involves halogen exchange reactions starting from chlorinated or iodinated precursors. The trifluoromethyl group is typically introduced via fluorination of trihalomethyl precursors.
Halogen Exchange in Alcoholic Solution : Trifluoromethyl iodide (CF3I) or chlorides can undergo nucleophilic substitution in alcoholic solvents to introduce the trifluoromethyl group. This reaction can be facilitated by ionic mechanisms in basic solvents, enhancing stability and yield of trifluoromethyl derivatives.
Fluorination of Trichloromethyl Compounds : Trichloromethyl derivatives can be fluorinated using reagents such as antimony trifluoride or molybdenum hexafluoride to afford trifluoromethyl compounds. For example, trichloromethyl aryl ethers can be converted to trifluoromethyl aryl ethers via chlorination followed by fluorination.
Use of Hydrogen Fluoride and Catalysts : Fluorination reactions often employ anhydrous hydrogen fluoride with catalytic amounts of boron trifluoride under pressure and elevated temperatures (up to 150 °C) to achieve substitution of chlorine atoms by fluorine, facilitating the formation of trifluoromethyl groups.
Oxidative Desulfurization-Fluorination
A modern and elegant method for preparing trifluoromethyl ethers, which can be adapted for trifluoromethyl methane derivatives, is oxidative desulfurization-fluorination:
Mechanism : Dithiocarbonates (xanthogenates) are treated with hydrogen fluoride-pyridine complex and an oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin. This reaction converts sulfur-containing precursors into trifluoromethyl ethers or related compounds in moderate to excellent yields.
Advantages : This method avoids the use of highly toxic reagents and allows for a more controlled introduction of trifluoromethyl groups with fewer side reactions.
Preparation from Bis-(trifluoromethyl) Disulphane
A patented industrial-scale process involves the preparation of trifluoromethanesulphonic acid from bis-(trifluoromethyl) disulphane, which can be a precursor or related intermediate in trifluoromethyl compound synthesis:
Starting Material : Bis-(trifluoromethyl) disulphane is prepared by fluorination of trichloromethylsulphenyl chloride or bis-(trichloromethyl) disulphide using sodium fluoride or hydrogen fluoride.
Reaction Conditions : The disulphane is reacted in acidic media with oxygen at moderate temperatures (2 to 72 hours reaction time) to yield trifluoromethanesulphonic acid, which can be further transformed into trifluoromethyl derivatives.
Purification : The product is recovered by dehydration and distillation, enabling high purity and yield. This process is energy-efficient and minimizes corrosion, making it suitable for industrial applications.
Organoboron Chemistry Routes
Research on trifluoromethylboranes provides insight into alternative synthetic routes for trifluoromethyl compounds, potentially adaptable for methane-d, trifluoro-:
Synthesis of Trifluoromethyl Boranes : Tri-n-butylborane reacts with trifluoromethyl iodide or related reagents to form trifluoromethylboranes. These intermediates can be manipulated to introduce trifluoromethyl groups into methane derivatives.
Stability Considerations : Trifluoromethylboranes are thermodynamically unstable and require careful vacuum manipulation and fractional condensation for purification. The stability of the trifluoromethyl group is enhanced in basic solvents, facilitating ionic reaction mechanisms.
Experimental Setup : Reactions are typically carried out under inert atmosphere using specialized vacuum apparatus with temperature-controlled fractionation to separate volatile compounds.
Summary Table of Preparation Methods
Research Findings and Notes
The trifluoromethyl group exhibits pseudohalogen behavior but differs significantly in physical and chemical properties from classical halogens, influencing reaction pathways and stability.
Difluorocarbene intermediates can form during pyrolysis or certain reactions involving trifluoromethyl groups, which may lead to side products; controlling reaction conditions is critical to minimize these effects.
Industrial processes prioritize anhydrous conditions and removal or inactivation of water formed during reactions (e.g., using sulfur trioxide or phosphorus pentoxide) to improve yields and product stability.
Safety concerns with reagents such as hydrogen fluoride, antimony compounds, and sulfur-containing intermediates require stringent handling protocols and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Methane-d, trifluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanol.
Reduction: Reduction reactions can convert it to deuterated methane.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Trifluoromethanol (CF3OH)
Reduction: Deuterated methane (CD4)
Substitution: Various substituted trifluoromethyl compounds
Scientific Research Applications
Methane-d, trifluoro- (CHF3), also known as trifluoromethane, or fluoroform-d, is a chemical compound with diverse applications, particularly in scientific research . This compound's unique properties, stemming from the presence of three fluorine atoms and a deuterium atom, make it valuable in various fields .
Properties and Structure
Methane-d, trifluoro- has a molecular weight of 71.020 g/mol . The presence of the trifluoromethyl group (CF3) gives the molecule a strong electron-withdrawing nature, broad hydrophobic domain, and poor polarizability . The carbon-fluorine linkages are very inert, making the compound stable in many chemical environments .
Nomenclature
- IUPAC Name: deuterio(trifluoro)methane
- InChI: InChI=1S/CHF3/c2-1(3)4/h1H/i1D
- InChIKey: XPDWGBQVDMORPB-MICDWDOJSA-N
- SMILES: [2H]C(F)(F)F
- CAS Registry Number: 558-22-5
Applications in Scientific Research
While specific case studies and comprehensive data tables for Methane-d, trifluoro- are not available within the provided search results, the documents allude to several broad applications.
Methanotrophic Studies
Methanotrophs, bacteria that use methane as their primary source of carbon and energy, are crucial for mitigating the increase of methane, a potent greenhouse gas, in the atmosphere . Methane-d, trifluoro- can be employed in these studies as a tracer to understand the metabolic pathways and efficiencies of methanotrophs in various environments, including landfill and oil and gas wells . By using labeled methane, researchers can track the conversion of methane to carbon dioxide and biomass, gaining insights into optimizing methane removal technologies .
Spectroscopy and Structural Analysis
Due to the presence of deuterium, Methane-d, trifluoro- can be used in spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . The deuterium substitution can provide unique spectroscopic signatures, aiding in the structural elucidation of molecules and the study of reaction mechanisms .
Pharmaceutical Chemistry
The trifluoromethyl group (CF3), present in Methane-d, trifluoro-, is a pharmacophore in many FDA-approved drugs . Its inclusion can alter a drug's electronegativity, hydrophobicity, and overall stability . Although the search results do not directly link Methane-d, trifluoro- to drug synthesis, it can be inferred that the compound may serve as a reagent or precursor in the synthesis of trifluoromethyl-containing pharmaceuticals .
Material Science
Mechanism of Action
The mechanism by which methane-d, trifluoro- exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which influences the reactivity and stability of the compound. In biological systems, it can interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares CF₃D with trifluoromethane (CF₃H), deuterated haloforms (e.g., CDCl₃, CDBr₃), and other trihalomethanes:
*Estimated based on isotopic mass differences.
Key Observations :
- Isotopic Effects : CF₃D has a higher molecular weight and density than CF₃H due to deuterium substitution. This alters vibrational frequencies and reaction kinetics, as seen in its slower reaction with hydroxyl radicals compared to CF₃H (kinetic isotope effect, KIE = 1.25 at 25°C) .
- Solubility : Both CF₃D and CF₃H exhibit low water solubility, typical of halogenated methanes .
- Thermal Stability : Deuterated compounds like CF₃D often show marginally higher thermal stability due to stronger C-D bonds compared to C-H .
Reactivity and Functional Comparisons
(a) Trifluoromethane (CF₃H)
- Reactivity : CF₃H is inert under standard conditions but reacts with hydroxyl radicals in the atmosphere (lifetime ~250 years). CF₃D reacts similarly but with reduced rates due to isotopic mass .
- Applications : CF₃H is used as a refrigerant (Freon 23), while CF₃D serves specialized roles in spectroscopy and isotopic labeling .
(b) Deuterated Haloforms (CDCl₃, CDBr₃)
- Spectroscopic Utility : CDCl₃ is a standard deuterated solvent in ¹H NMR, whereas CF₃D’s lack of protons makes it suitable for ¹⁹F NMR studies .
(c) Trihalomethanes (CHCl₃, CHF₃)
- Toxicity : CHCl₃ is hepatotoxic, whereas CF₃H and CF₃D exhibit lower toxicity but pose asphyxiation risks at high concentrations .
Research Findings
- Kinetic Studies : CF₃D reacts 20–30% slower with OH radicals than CF₃H, highlighting deuterium’s role in moderating reaction dynamics .
- Spectroscopic Data : The ¹⁹F NMR chemical shift of CF₃D (δ ~ -63 ppm) is nearly identical to CF₃H, but its IR spectrum shows distinct C-D stretching modes at ~2200 cm⁻¹ .
- Synthetic Challenges : CF₃D is less accessible than CF₃H, with synthesis typically requiring deuterated precursors like CD₄ or selective deuteration of CF₃H .
Biological Activity
Methane-d, trifluoro- (also known as trifluoromethane or HCF3) is a fluorinated hydrocarbon that has garnered attention for its potential biological activity. This article aims to explore the biological implications, including antimicrobial properties, toxicity, and pharmacological applications, supported by relevant case studies and research findings.
Trifluoromethane is characterized by its three fluorine atoms attached to a carbon atom, resulting in unique chemical properties. The trifluoromethyl group () is known for its strong electron-withdrawing capability, which influences the reactivity and biological interactions of compounds containing this group.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit varying degrees of antimicrobial activity. For instance, a study on 5-trifluoromethyl-2-formylphenylboronic acid indicated moderate antibacterial effects against Escherichia coli and Bacillus cereus , with a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like AN2690 (Tavaborole) . The compound also showed antifungal activity against Candida albicans and Aspergillus niger .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | E. coli | Lower than AN2690 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | Lower than AN2690 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | C. albicans | Moderate activity |
| 5-Trifluoromethyl-2-formylphenylboronic acid | A. niger | Moderate activity |
These findings suggest that trifluoromethyl-substituted compounds may serve as promising candidates for developing new antimicrobial agents.
Toxicological Profile
The toxicity of trifluoromethane has been assessed in various contexts, particularly concerning its inhalation exposure limits. Research indicates that exposure to high concentrations can lead to acute toxicity, affecting the central nervous system (CNS) and potentially causing cardiac sensitization . The recommended concentration limits for safe exposure are critical for evaluating its use in industrial applications.
| Effect Type | Observed Effects |
|---|---|
| Lethality | High concentrations can be lethal |
| Cardiac Sensitization | Risk of arrhythmias under exposure |
| CNS Effects | Anesthetic-like effects observed |
Case Studies
Several case studies have explored the implications of methane-d, trifluoro- in practical applications:
- Antimicrobial Development : A case study highlighted the synthesis of various trifluoromethyl-containing compounds aimed at enhancing antimicrobial efficacy. The results indicated that structural modifications could significantly impact biological activity.
- Environmental Impact : Another study focused on the environmental implications of methane emissions from industrial sources and the potential role of trifluoromethane in climate change dynamics due to its greenhouse gas properties.
Research Findings
The incorporation of the trifluoromethyl group into drug candidates has been shown to enhance their pharmacological profiles significantly. For instance, fluorine substitution has been linked to improved metabolic stability and increased potency against specific biological targets .
Q & A
Basic Research Questions
Q. What physicochemical properties of CF₃H/CF₃D are critical for designing gas-phase reaction experiments?
- Methodological Guidance :
- Vapor Pressure : 3.53×10⁴ mm Hg at 25°C (critical for maintaining gaseous state in reactors) .
- Molecular Symmetry : C₃v symmetry, with bond angles (C-F: 108.58°, H-C-F: 110.35°) influencing rotational spectroscopy .
- Thermodynamics : Standard entropy (S°) = 51.07 J K⁻¹ mol⁻¹; use these values for kinetic modeling .
- Isotopic Purity : Confirm deuterium content (>99%) via IR spectroscopy (C-D stretch at ~700 cm⁻¹ vs. C-H at ~1117 cm⁻¹) .
Q. What safety protocols are essential for handling CF₃D in isotopic labeling studies?
- Methodological Guidance :
- PPE : OSHA-compliant chemical goggles and nitrile gloves .
- Ventilation : Use fume hoods due to high vapor pressure (3.53×10⁴ mm Hg) .
- Hazard Analysis : Follow mixed-methods risk assessments (e.g., evaluating silver fluoride catalysts in deuteration reactions) .
Q. How can researchers synthesize high-purity CF₃D for mechanistic studies?
- Methodological Guidance :
- Deuteration : Catalytic H/D exchange using CF₃H and D₂O at 150–200°C with Pt/SiO₂ catalysts .
- Purification : Fractional distillation at -50°C to isolate CF₃D, validated via GC-MS .
Advanced Research Questions
Q. How do kinetic isotope effects (KIE) in CF₃D impact atmospheric reaction mechanisms?
- Methodological Guidance :
- Experimental KIE : Measure using competitive OH-radical reactions (CF₃D KIE = 1.0054±0.0006 at 298K) .
- Computational Validation : Compare with CBS-QB3-level calculations of activation energies .
Q. How to resolve discrepancies between experimental and computed vibrational spectra of CF₃H?
- Methodological Guidance :
- Anharmonic Corrections : Apply VPT2 theory to B3LYP/cc-pVTZ calculations for symmetric stretches (A₁ at 1117 cm⁻¹) .
- Jet-Cooled IR : Use <0.03 cm⁻¹ resolution to resolve intensity mismatches in bending modes (e.g., 1372 cm⁻¹ E-mode) .
Q. What mixed-methods approaches integrate rotational spectroscopy and computational data for CF₃H?
- Methodological Guidance :
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
